molecular formula C11H11ClN2O2 B2515856 8-chloro-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 899742-77-9

8-chloro-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No. B2515856
CAS RN: 899742-77-9
M. Wt: 238.67
InChI Key: PQEUXWPZCHVGEW-UHFFFAOYSA-N
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Description

8-chloro-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one (CMTB) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. CMTB is a member of the benzoxadiazocinone family and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Anti-Infective Agents

The synthesis of 1,2,4-oxadiazoles has gained attention due to their versatility in drug discovery. Researchers have explored diversely substituted 1,2,4-oxadiazoles as anti-infective agents with activities against bacteria, viruses, and parasites. These compounds exhibit potential as antibacterial, antiviral, and anti-leishmanial agents . Further studies have focused on their structure-activity relationships (SAR) and modes of action, making them valuable targets for drug development.

Hybrid Compounds

Hybrid compounds containing 4-chloro-8-methyl-2-phenyl-1,5-dioxa-2H-phenanthren-6-ones have been synthesized. These hybrids exhibit promising biological activities and are obtained via microwave-assisted Vilsmeier–Haack reactions. Investigating their pharmacological properties and potential therapeutic applications is an ongoing area of research .

Antimicrobial Activity

One derivative of this compound (with specific substituents) demonstrated potent antimicrobial activity against various microorganisms, including E. cloacae, K. pneumoniae, S. aureus, A. baumanii, and E. coli. The minimum inhibitory concentration (MIC) values were noteworthy, emphasizing its potential as an antimicrobial agent .

Drug Resistance

Given the global challenge of antibiotic resistance, novel chemical entities like 4-oxadiazoles are crucial. Researchers aim to develop hybrid drugs that combat resistant microorganisms effectively. The unique structure of 4-oxadiazoles makes them attractive candidates for overcoming drug resistance .

Medicinal Chemistry

The synthesis of 1,2,4-oxadiazoles contributes to medicinal chemistry libraries. Organic and medicinal chemists can use these synthetic strategies to refine 1,2,4-oxadiazoles as anti-infective agents. The comprehensive understanding of their chemical properties aids in designing new compounds with improved efficacy .

Potential Drug Targets

Exploring the mode of action of 4-oxadiazoles provides insights into potential drug targets. Researchers investigate how these compounds interact with microbial proteins, enzymes, or cellular processes, paving the way for rational drug design .

properties

IUPAC Name

4-chloro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-11-5-8(13-10(15)14-11)7-4-6(12)2-3-9(7)16-11/h2-4,8H,5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEUXWPZCHVGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

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